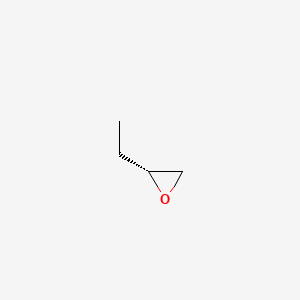

(R)-(+)-1,2-Epoxybutane

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

®-(+)-1,2-Epoxybutane can be synthesized through several methods. One common approach involves the epoxidation of 1-butene using peracids such as peracetic acid or m-chloroperbenzoic acid. The reaction typically occurs under mild conditions and yields the desired epoxide with high selectivity.

Another method involves the asymmetric epoxidation of 1-butene using chiral catalysts. This approach allows for the selective formation of the ®-enantiomer of 1,2-epoxybutane. Chiral catalysts such as Jacobsen’s catalyst or Sharpless epoxidation reagents are often employed in this process.

Industrial Production Methods

In industrial settings, ®-(+)-1,2-epoxybutane is produced on a larger scale using similar epoxidation methods. The choice of catalyst and reaction conditions may vary to optimize yield and purity. Continuous flow reactors and other advanced technologies are often utilized to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

®-(+)-1,2-Epoxybutane undergoes various chemical reactions, including:

Nucleophilic Substitution: The epoxide ring can be opened by nucleophiles such as water, alcohols, or amines, leading to the formation of diols, ethers, or amino alcohols, respectively.

Reduction: Reduction of the epoxide ring can be achieved using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of butan-1-ol.

Oxidation: The compound can be further oxidized to form butane-1,2-diol using oxidizing agents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).

Common Reagents and Conditions

Nucleophilic Substitution: Typically carried out in the presence of a nucleophile and a suitable solvent, such as water or alcohol, at room temperature or slightly elevated temperatures.

Reduction: Conducted using LiAlH4 in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere conditions.

Oxidation: Performed using OsO4 or KMnO4 in aqueous or organic solvents, often at room temperature.

Major Products

Nucleophilic Substitution: Diols, ethers, amino alcohols.

Reduction: Butan-1-ol.

Oxidation: Butane-1,2-diol.

Applications De Recherche Scientifique

Chemical Intermediate

1,2-Epoxybutane serves as a crucial chemical intermediate in the synthesis of several important compounds:

- Butylene Glycols : It is used to produce butylene glycols and their derivatives, including polybutylene glycols and glycol ethers. These compounds are essential in the production of plastics, resins, and antifreeze agents .

- Corrosion Inhibitors : The compound is incorporated into formulations as a corrosion inhibitor, particularly during the preparation of vinyl chloride and its copolymers .

- Additives : It acts as an additive in gasoline formulations to enhance performance characteristics .

Stabilizer for Chlorinated Hydrocarbon Solvents

A significant portion of commercially produced 1,2-epoxybutane (over 75%) is utilized as a stabilizer for chlorinated hydrocarbon solvents. It functions primarily as an acid scavenger in chlorinated materials like trichloroethylene, preventing degradation and enhancing stability during storage and use .

Environmental Chemistry

Recent studies have investigated the atmospheric reactions of 1,2-epoxybutane, particularly its interactions with hydroxyl radicals. These reactions are significant in understanding the compound's role in atmospheric chemistry and potential environmental impacts .

Toxicological Studies

Research has shown that 1,2-epoxybutane exhibits mutagenic properties. It has been identified as a directly acting alkylating agent capable of inducing genetic mutations in various bacterial strains such as Salmonella typhimurium and Escherichia coli . Long-term exposure studies on rodents have indicated potential carcinogenic effects, including increased incidences of tumors in the nasal cavity and lungs when administered at high doses .

Case Study 1: Toxicity Assessment

A study conducted by the National Toxicology Program evaluated the long-term effects of inhalation exposure to 1,2-epoxybutane on Fischer 344/N rats. The results indicated a statistically significant increase in nasal cavity tumors among high-dose groups, highlighting the compound's potential carcinogenicity .

Case Study 2: Environmental Impact

Research on the atmospheric oxidation kinetics of 1,2-epoxybutane revealed its reaction rates with hydroxyl radicals. These findings contribute to understanding its environmental fate and potential contributions to air pollution .

Comparative Data Table

| Application Area | Description | Key Findings |

|---|---|---|

| Chemical Intermediate | Used for synthesizing butylene glycols and glycol ethers | Essential for plastics and antifreeze production |

| Stabilizer for Solvents | Acts as an acid scavenger in chlorinated solvents | Over 75% of production used for this purpose |

| Environmental Chemistry | Interacts with atmospheric radicals | Important for understanding environmental impacts |

| Toxicological Studies | Exhibits mutagenic properties; potential carcinogen | Increased tumor incidence in long-term animal studies |

Mécanisme D'action

The mechanism of action of ®-(+)-1,2-epoxybutane involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in many synthetic applications to introduce functional groups and create complex molecular structures.

Comparaison Avec Des Composés Similaires

®-(+)-1,2-Epoxybutane can be compared with other similar compounds, such as:

(S)-(-)-1,2-Epoxybutane: The enantiomer of ®-(+)-1,2-epoxybutane, which has the opposite chirality.

1,2-Epoxypropane (propylene oxide): A smaller epoxide with similar reactivity but different physical properties.

1,2-Epoxyhexane: A larger epoxide with similar chemical behavior but different steric and electronic effects.

The uniqueness of ®-(+)-1,2-epoxybutane lies in its specific chirality, which makes it valuable in asymmetric synthesis and the preparation of chiral compounds.

Activité Biologique

(R)-(+)-1,2-Epoxybutane, commonly referred to as 1,2-epoxybutane, is a cyclic ether known for its biological activity, particularly as an alkylating agent. This article provides a detailed examination of its biological effects, including mutagenicity, carcinogenicity, and other relevant toxicological data derived from various studies.

- Chemical Formula : C4H8O

- Molecular Weight : 72.11 g/mol

- CAS Number : 106-88-7

Biological Activity Overview

1,2-Epoxybutane exhibits significant biological activity through its ability to interact with DNA and induce various cellular responses. It is primarily recognized for its mutagenic properties and potential carcinogenic effects.

Mutagenicity

1,2-Epoxybutane has been shown to be a direct-acting mutagen. Key findings include:

- Induction of mutations in Salmonella typhimurium strains (e.g., TA100 and TA1535) .

- Induction of forward mutations at the thymidine kinase (TK) locus in L5178Y mouse lymphoma cells both with and without metabolic activation .

- It caused chromosomal aberrations and sister chromatid exchanges in Chinese hamster ovary (CHO) cells .

Carcinogenicity

The National Toxicology Program (NTP) conducted studies demonstrating the carcinogenic potential of 1,2-epoxybutane:

- Increased incidence of nasal cavity tumors in male Fischer 344 rats exposed to high concentrations .

- Significant increases in bronchiolar adenomas and carcinomas were observed in treated rats .

- In female mice, there was no evidence of carcinogenic activity at lower exposure levels .

Acute Toxicity

Acute exposure to 1,2-epoxybutane has resulted in:

- Irritation and inflammation of the nasal passages, lungs, and skin .

- In animal studies, significant inflammatory changes were noted in the nasal mucosa following inhalation exposure .

Chronic Toxicity

Chronic exposure studies revealed:

- Decreased body weights and survival rates among treated rats .

- Non-neoplastic lesions such as chronic inflammation and epithelial hyperplasia were observed in the nasal cavity of exposed animals .

Study Summary Table

| Study Reference | Species | Exposure Level | Duration | Key Findings |

|---|---|---|---|---|

| NTP (1988) | Rats | 200-400 ppm | 103 weeks | Increased nasal tumors; reduced body weight |

| NTP (1988) | Mice | 50-100 ppm | 102 weeks | No tumors at low doses; nasal lesions observed |

| Ehrenberg & Hussain (1981) | Various | Various | Various | Induced mutations in multiple test systems |

Genetic Activity

1,2-Epoxybutane has been shown to induce various genetic changes:

Propriétés

IUPAC Name |

(2R)-2-ethyloxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O/c1-2-4-3-5-4/h4H,2-3H2,1H3/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBACIKXCRWGCBB-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701315532 | |

| Record name | (2R)-2-Ethyloxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701315532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

72.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3760-95-0 | |

| Record name | (2R)-2-Ethyloxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3760-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-2-Ethyloxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701315532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxirane, 2-ethyl-, (2R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.903 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.